![molecular formula C26H30FN5O3 B2570453 2-(2-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242879-98-6](/img/structure/B2570453.png)
2-(2-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a fluorobenzyl group, an isobutyl group, a methylbutyl group, a dioxo group, a tetrahydrotriazolo group, and a quinazoline group. These
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of structurally related triazoloquinazoline derivatives has been extensively studied, highlighting their potential in various biological applications. For instance, triazoloquinazolines have been synthesized and evaluated for their inotropic activities, showing promising results compared to standard drugs in isolated rabbit-heart preparations (Liu et al., 2009). This suggests potential applications in cardiovascular research.
Antimicrobial and Antifungal Properties
Further studies have explored the antimicrobial and antifungal properties of triazolo[4,3-c]quinazoline derivatives. A notable investigation synthesized a series of novel 1H-1,2,3-triazole-4-carboxamides, which were evaluated against a range of primary pathogens, including Gram-positive and Gram-negative bacteria as well as fungal strains. These compounds showed moderate to good activities, indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Activity
Additionally, the anticancer activity of triazoloquinazoline derivatives has been a focus of research. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives synthesized to meet structural requirements essential for anticancer activity found that some derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). This highlights their potential application in cancer therapy.
Molecular Design and Synthesis Techniques
The molecular design and synthesis techniques for creating triazoloquinazoline derivatives are crucial for their development as therapeutic agents. For example, the synthesis of triazoloquinazolinium betaines demonstrates the complex chemical strategies employed to produce these compounds, which could be applied to the synthesis of the compound you're interested in (Crabb et al., 1999).
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5O3/c1-16(2)11-12-30-24(34)20-10-9-18(23(33)28-14-17(3)4)13-22(20)32-25(30)29-31(26(32)35)15-19-7-5-6-8-21(19)27/h5-10,13,16-17H,11-12,14-15H2,1-4H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQQRYJLMCITHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

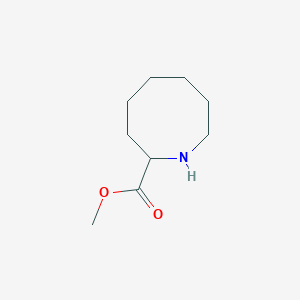
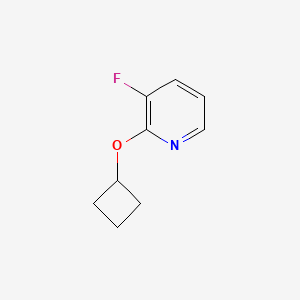
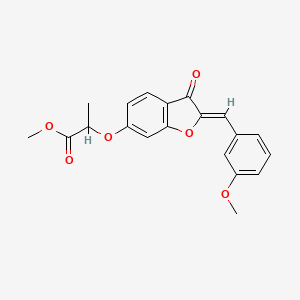
![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)
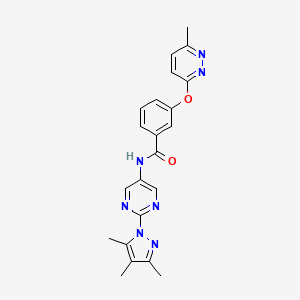
![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)
![1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2570380.png)
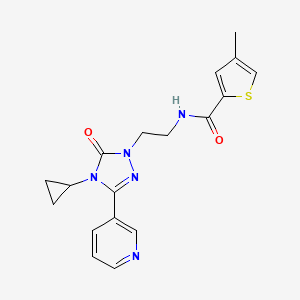
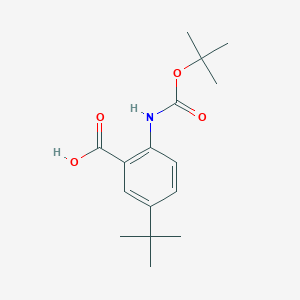
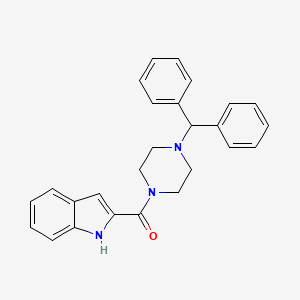
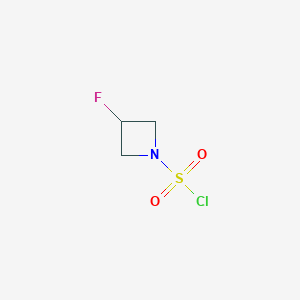
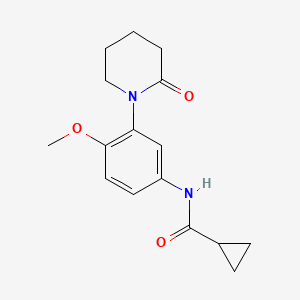
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2570390.png)
![1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B2570392.png)